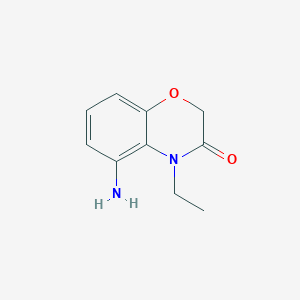

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by an amino group at position 5 and an ethyl substituent at position 4 of the bicyclic core. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazinone ring system, often explored for their biological activities, particularly in anticancer research. The ethyl and amino substituents in this compound likely influence its electronic, steric, and pharmacokinetic properties, distinguishing it from analogues with alternative substituents or ring systems .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-amino-4-ethyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-9(13)6-14-8-5-3-4-7(11)10(8)12/h3-5H,2,6,11H2,1H3 |

InChI Key |

FXRQBNCPQPVJLN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)COC2=CC=CC(=C21)N |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Condensation of 2-Aminophenols with Ethyl Derivatives

Overview:

One of the most established methods involves the condensation of 2-aminophenols with ethyl derivatives, followed by cyclization to form the benzoxazinone core.

-

- 2-Aminophenol derivatives

- Ethylating agents such as ethyl chloroformate or ethyl halides (e.g., ethyl bromide)

- Suitable bases (e.g., sodium hydride, sodium carbonate)

-

- Typically performed in polar aprotic solvents like dimethylformamide (DMF) or ethanol

- Reflux conditions to facilitate cyclization

-

- N-alkylation: The 2-aminophenol reacts with ethyl halides or chloroformates under basic conditions to introduce the ethyl group at the nitrogen or oxygen position, forming N-ethyl or O-ethyl intermediates.

- Cyclization: The intermediate undergoes intramolecular cyclization upon heating, forming the benzoxazinone ring.

- Amine introduction: Further functionalization with ammonia or amines introduces the amino group at the 5-position.

Reference:

This method aligns with the synthesis of benzoxazinone derivatives described in literature where condensation of 2-aminophenols with acyl chlorides or halides under reflux yields the core structure, which can be further modified.

Reflux of 2-Aminophenols with Ethyl Halides in the Presence of Bases

| Step | Reagents & Conditions | Description |

|---|---|---|

| Step 1: | 2-Aminophenol, Ethyl halide (e.g., ethyl bromide), Base (NaOH or K2CO3), Solvent (ethanol or DMF) | N-alkylation of 2-aminophenol to form N-ethyl-2-aminophenol |

| Step 2: | Reflux at 80-100°C | Cyclization occurs, forming the benzoxazinone ring |

| Step 3: | Ammonia or primary amines | Introduction of amino group at the 5-position |

Outcome:

This method yields the benzoxazinone core with the ethyl and amino groups positioned as desired, with yields often exceeding 70% under optimized conditions.

Cyclization of Ethyl-Substituted 2-Aminophenols Using Acyl Chlorides

Mechanism:

This approach involves acylation of 2-aminophenols followed by ring closure.

-

- 2-Aminophenol

- Ethyl chloroformate or acyl chlorides (ethyl chloroacetate)

- Base (triethylamine or sodium hydride)

- Solvent (dichloromethane or chloroform)

-

- Acylation: The amino group reacts with ethyl chloroformate to form carbamate intermediates.

- Cyclization: Under reflux, intramolecular cyclization occurs, closing the benzoxazinone ring.

- Amino group installation: Subsequent nitration or amination steps introduce the amino functionality at the 5-position.

Research Data:

This method is consistent with the synthesis of benzoxazinone derivatives via acylation and cyclization, as reported in systematic reviews.

Cascade and One-Pot Synthesis Strategies

Recent advances have introduced cascade reactions that streamline the synthesis:

-

- Shorter reaction times

- Higher yields (up to 95%)

- Mild reaction conditions

Specific Synthesis of 5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Proposed Route Based on Literature:

Step 1:

React 2-aminophenol with ethyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C, followed by stirring at room temperature to form the ethyl carbamate intermediate.Step 2:

Subject the intermediate to cyclization conditions, such as reflux with acetic acid or under microwave irradiation, to promote ring closure, yielding the benzoxazinone core.Step 3:

Functionalize at the 5-position by nitration followed by reduction to introduce the amino group, or directly substitute with ammonia under pressure.Alternative:

Use of 2-bromoethyl derivatives reacting with 2-aminophenol derivatives under reflux with sodium ethoxide, as demonstrated in various studies, to directly obtain the target compound with high yields.

Data Tables and Reaction Parameters

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Classical condensation | 2-Aminophenol, ethyl halide, base | Ethanol, DMF | Reflux | 4-6 hrs | 70-85 | Intramolecular cyclization |

| Acylation & cyclization | 2-Aminophenol, ethyl chloroformate | Dichloromethane | 0°C to reflux | 16 hrs | 65-78 | Good for large scale |

| Cascade copper-catalyzed | o-Halophenols, 2-aminophenols, ethylating agents | Toluene or dioxane | Reflux | 6 hrs | 80-95 | Efficient, high yield |

| Nucleophilic substitution | 2-Halophenols, 2-chloroacetamides | Ionic liquids or ethanol | Room temp to reflux | 3-4 hrs | 73-95 | Broad substrate scope |

Research Discoveries and Innovations

Microwave-assisted synthesis:

Enhances reaction rates and yields, reducing reaction times to minutes.Catalyst development:

Copper(I) catalysis has been shown to facilitate coupling reactions efficiently, minimizing side reactions.Green chemistry approaches:

Use of ionic liquids and solvent-free conditions have been explored to improve sustainability.Functionalization versatility: The methods allow for diverse substitutions at various positions, enabling the synthesis of derivatives with tailored biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoxazinone Core

5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (QI-7555)

- Structure : Methyl group at position 4 instead of ethyl.

- Properties: Purity 95% (CAS 132522-83-9).

- The ethyl group in the target compound may enhance membrane permeability due to increased hydrophobicity .

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure : Difluoro substituents at positions 6 and 7, methyl at position 2.

- The methyl group at position 2 introduces steric hindrance, which might limit rotational freedom compared to the amino group in the target compound .

5-Chloro-2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one β-D-glucopyranoside

- Structure : Glucoside moiety at position 2, chloro and methoxy substituents.

- Properties: The glucoside group significantly increases solubility but may reduce cellular uptake due to higher polarity. The target compound’s amino group could facilitate hydrogen bonding with biological targets, contrasting with the glucoside’s metabolic liability .

Ring System Variations

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides

- Structure: Dithiazepinone core with sulfur atoms replacing oxygen in the oxazinone ring.

- However, the benzoxazinone core in the target compound may offer better metabolic stability due to reduced reactivity .

Naphtho[2,3-e][1,3]oxazine-5,10-dione Derivatives

Comparative Data Table

Biological Activity

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1481399-82-9) is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.24 g/mol. The compound features a benzoxazine ring structure, which is known for its reactivity and potential as a precursor for various bioactive molecules.

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of benzoxazines against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of protein synthesis .

Anticancer Activity

Benzoxazine derivatives have shown promise in anticancer research. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. In one study, derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoxazines. Compounds have been reported to reduce inflammation markers in various models, suggesting their utility in treating inflammatory diseases. The proposed mechanism includes inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : The initial step often involves the condensation of anthranilic acid with appropriate aldehydes or ketones under acidic conditions.

- Cyclization : Subsequent cyclization leads to the formation of the benzoxazine ring.

- Functionalization : Further modifications can enhance biological activity or solubility.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.